While the provided papers do not directly detail the synthesis of 3-chloro-6-(3-nitrophenyl)pyridazine, they offer insights into potential synthetic strategies. Bis(4-chloro-3-nitrophenyl) sulfone serves as a versatile starting material for preparing various substituted aromatic compounds. Nucleophilic aromatic substitution reactions using appropriate nucleophiles can replace the chlorine atoms with desired groups. [] This approach could be adapted for synthesizing 3-chloro-6-(3-nitrophenyl)pyridazine.
Although the provided papers do not contain specific data on the molecular structure of 3-chloro-6-(3-nitrophenyl)pyridazine, they provide insights into related pyridazine derivatives. Single-crystal X-ray diffraction analysis reveals structural features of various substituted pyridazines. For instance, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a related compound, exhibits a nearly planar structure with a small dihedral angle between the pyridazine and pyrazole rings. [] This planarity might be attributed to the electron delocalization across the conjugated system.
The provided papers highlight the reactivity of various pyridazine derivatives, offering insights into potential reactions involving 3-chloro-6-(3-nitrophenyl)pyridazine. For example, 3-chloro-6-(2-allylphenoxy)pyridazine undergoes intramolecular cycloaddition upon heating, leading to the formation of xanthene derivatives. [] This reaction demonstrates the potential of pyridazines to participate in complex cyclization reactions, possibly extending to 3-chloro-6-(3-nitrophenyl)pyridazine.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5